

Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-chloropyridazine-3-carboxylate

Cat. No.: B1631610

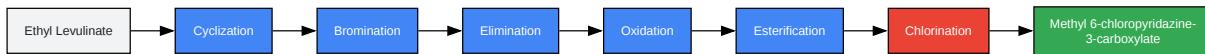
[Get Quote](#)

Introduction

Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a structural motif found in numerous pharmaceuticals and agrochemicals.^{[2][3]} The presence of a chloro-substituent and a methyl ester group provides two reactive sites, making it a versatile building block for medicinal chemists and researchers in drug discovery.^[4] This document provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of **Methyl 6-chloropyridazine-3-carboxylate**.

Core Properties

The essential physical and chemical properties of **Methyl 6-chloropyridazine-3-carboxylate** are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring appropriate handling and storage conditions.

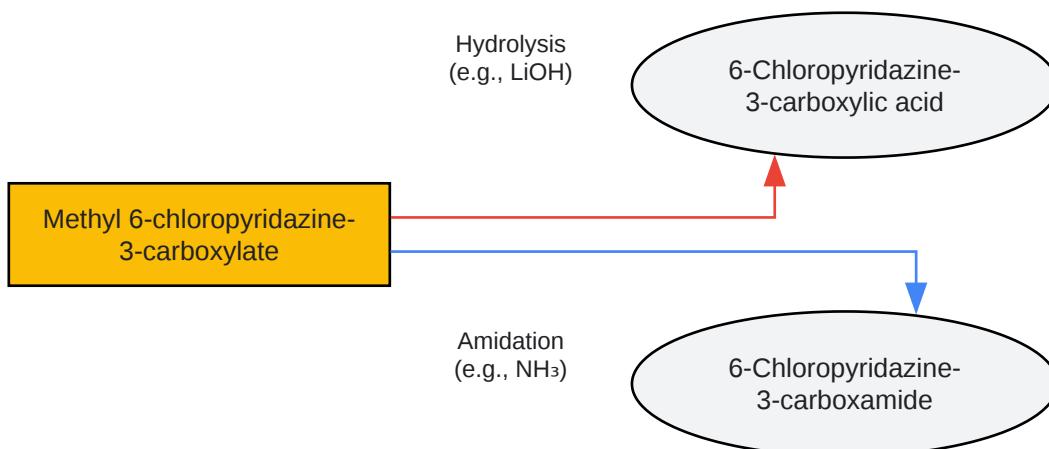

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	methyl 6-chloropyridazine-3-carboxylate	[5]
CAS Number	65202-50-8	[5][6]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[5]
Molecular Weight	172.57 g/mol	[5]
Appearance	White to Brown powder/crystal	[7]
Melting Point	145 °C	[8]
Boiling Point	310.9 °C at 760 mmHg	[8]
Density	1.4 ± 0.1 g/cm ³	[8]
SMILES	COC(=O)C1=NN=C(C=C1)Cl	[5]
Polar Surface Area	52.1 Å ²	[5]

| XLogP3 | -0.2 | [5] |

Synthesis and Reactivity

Methyl 6-chloropyridazine-3-carboxylate is typically synthesized through multi-step processes. One documented pathway begins with ethyl levulinate, proceeding through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination to yield the target compound.[1] The overall yield for this six-step process is reported to be 42%. [1]



[Click to download full resolution via product page](#)

Figure 1: Six-step synthesis workflow from ethyl levulinate.

The reactivity of the molecule is dominated by the chloro and ester functional groups. The chlorine atom can be displaced through nucleophilic substitution, while the ester group is

susceptible to hydrolysis or amidation. These reactions are fundamental to its utility as a synthetic intermediate.

[Click to download full resolution via product page](#)

Figure 2: Key reactions of **Methyl 6-chloropyridazine-3-carboxylate**.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are provided below for researchers.

3.1. Synthesis via Chlorination

This protocol describes the final chlorination step to produce the title compound from its hydroxyl precursor.

- Materials: Methyl 6-hydroxypyridazine-3-carboxylate, phosphoryl chloride (POCl_3), ice water, saturated sodium bicarbonate solution, deionized water.
- Procedure:
 - Combine Methyl 6-hydroxypyridazine-3-carboxylate with an excess of phosphoryl chloride.
 - Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
 - After completion, cool the mixture to room temperature.^[6]

- Evaporate the excess phosphoryl chloride under reduced pressure.[6]
- Carefully decant the residue into ice water, which will cause the product to precipitate.[6]
- Collect the solid product by filtration.[6]
- Wash the precipitate sequentially with a saturated sodium bicarbonate solution and then with deionized water.[6]
- Dry the final product in a vacuum oven to afford **Methyl 6-chloropyridazine-3-carboxylate** as a yellow solid.[6] A yield of 79% has been reported for this step.[6]

3.2. Hydrolysis to 6-Chloropyridazine-3-carboxylic acid

This protocol details the conversion of the methyl ester to its corresponding carboxylic acid.[9]

- Materials: **Methyl 6-chloropyridazine-3-carboxylate**, tetrahydrofuran (THF), lithium hydroxide (LiOH), water, 2 M hydrochloric acid, dichloromethane (DCM).[9]
- Procedure:
 - Dissolve **Methyl 6-chloropyridazine-3-carboxylate** (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL).[9]
 - Prepare a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) and add it to the THF solution.[9]
 - Stir the reaction mixture at room temperature for 45 minutes, monitoring for completion.[9]
 - Once the reaction is complete, pour the mixture into 2 M hydrochloric acid.[9]
 - Extract the aqueous mixture with dichloromethane.[9]
 - Combine the organic phases and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[9] A yield of 91% has been reported.[9]

3.3. Amidation to 6-Chloropyridazine-3-carboxamide

This protocol describes the conversion of the methyl ester to its primary amide.[\[2\]](#)

- Materials: **Methyl 6-chloropyridazine-3-carboxylate**, ethanol, 25% ammonia solution, nitrogen gas.[\[2\]](#)
- Procedure:
 - Place **Methyl 6-chloropyridazine-3-carboxylate** into a high-pressure reaction vessel.[\[2\]](#)
 - Add ethanol and a 25% ammonia solution sequentially.[\[2\]](#)
 - Purge the vessel with nitrogen gas three times to create an inert atmosphere.[\[2\]](#)
 - Heat the reaction mixture to 100°C and stir for 6 hours.[\[2\]](#)
 - After the reaction is complete, cool the mixture to 5°C and continue stirring for 1 hour to induce crystallization.[\[2\]](#)
 - Filter the resulting precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.[\[2\]](#)

Applications in Drug Discovery

The pyridazine ring is a recognized pharmacophore in medicinal chemistry, valued for its physicochemical properties which can offer advantages over a simple phenyl ring, such as reduced lipophilicity.[\[3\]](#) **Methyl 6-chloropyridazine-3-carboxylate** is a key intermediate in the synthesis of compounds investigated for various therapeutic applications, including anti-tumor and blood-lipid lowering agents.[\[1\]](#) The reactivity of the chloro-substituent allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction (after conversion of the ester), to build more complex molecular architectures.[\[10\]](#)

Safety and Handling

Methyl 6-chloropyridazine-3-carboxylate is classified as hazardous. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
-----------	-------------	-------------------

| | Warning | H302: Harmful if swallowed.[5][8] H315: Causes skin irritation.[5][8] H319: Causes serious eye irritation.[5][8] H332: Harmful if inhaled.[5][8] H335: May cause respiratory irritation.[8] |

Handling Recommendations:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11] For operations that may generate dust, use a NIOSH-approved N95 dust mask.
- Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] Contaminated clothing should be removed and washed before reuse.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbino.com [nbino.com]
- 5. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE | 65202-50-8 [chemicalbook.com]
- 7. Methyl 6-Chloropyridazine-3-carboxylate | 65202-50-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. 6-Chloropyridazine-3-carboxamide | CAS#:66346-83-6 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631610#methyl-6-chloropyridazine-3-carboxylate-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com